N-[(1-cyclopentylpyrazol-3-yl)methyl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide
Description
N-[(1-cyclopentylpyrazol-3-yl)methyl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of pyrazole, pyridine, and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[(1-cyclopentylpyrazol-3-yl)methyl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(16-11-17(25-22-16)13-5-8-19-9-6-13)20-12-14-7-10-23(21-14)15-3-1-2-4-15/h5-11,15H,1-4,12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVFIODSNSXBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpyrazol-3-yl)methyl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the oxazole ring, and finally, the coupling of these rings with the pyridine moiety. Common reagents used in these reactions include cyclopentanone, hydrazine, and various carboxylic acids. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpyrazol-3-yl)methyl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1-cyclopentylpyrazol-3-yl)methyl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpyrazol-3-yl)methyl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-phenylpyrazol-3-yl)methyl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide
- N-[(1-methylpyrazol-3-yl)methyl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide
Uniqueness
N-[(1-cyclopentylpyrazol-3-yl)methyl]-5-pyridin-4-yl-1,2-oxazole-3-carboxamide is unique due to the presence of the cyclopentyl group, which can influence its biological activity and chemical properties. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic profile compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
